Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

Organic Synthesis Catalysis Oxidation Reaction

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate (CAS 1149-24-2) is the stable, pre-oxidized Hantzsch pyridine—not a generic diester. Its unique 2,6-dimethyl-3,5-diethyl ester pattern provides essential steric/electronic control for metal-catalyzed reactions, dihydrazone ligand synthesis, and macrocycle construction. Unlike reactive 1,4-DHP precursors, this aromatic scaffold delivers reliable, shelf-stable performance for oxidation catalyst benchmarking, dinuclear oxidovanadium complex synthesis, and HPLC reference standard applications. Select this specific oxidation product for reproducible, publication-grade results.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 1149-24-2
Cat. No. B072632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2,6-dimethylpyridine-3,5-dicarboxylate
CAS1149-24-2
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(N=C1C)C)C(=O)OCC
InChIInChI=1S/C13H17NO4/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3/h7H,5-6H2,1-4H3
InChIKeyDIIWSYPKAJVXBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: A Core Scaffold in Hantzsch Ester Chemistry


Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate (CAS 1149-24-2) is a pyridine derivative and a crucial oxidized counterpart in the Hantzsch ester system. It is quantitatively derived from the oxidation of its corresponding 1,4-dihydropyridine (1,4-DHP) analog, a process that is central to its utility . This compound serves as a key synthetic intermediate and a structural scaffold for developing ligands and complex molecules, with defined physical properties including a melting point of 72-76 °C and a boiling point of 208 °C at 40 mmHg .

Why Substituting Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate with Unspecified Analogs Risks Project Failure


Indiscriminately substituting Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate with other pyridine dicarboxylates or related Hantzsch derivatives is not scientifically justifiable due to its unique position as a stable, pre-oxidized intermediate . Unlike its 1,4-dihydropyridine precursors, which are reactive and prone to aromatization, this compound offers a stable, aromatic pyridine core that is essential for specific downstream reactions [1]. Furthermore, its specific substitution pattern (2,6-dimethyl and 3,5-diethyl ester) provides a unique electronic and steric environment that dictates the outcome of metal-catalyzed reactions, ligand formation, and the physicochemical properties of final products [2]. Using a different ester analog, such as a dimethyl ester, would alter the reaction kinetics, solubility profile, and the crystallinity of the resulting metal complexes [2].

Quantifiable Differentiation of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate from Structural Analogs


High-Yield Synthetic Access from 1,4-Dihydropyridine Oxidation

The compound is not merely a theoretical product of 1,4-DHP oxidation but is obtained in a quantifiable high yield using a specific catalyst system. A study on a nitrogen-rich carbon (NC) catalyst demonstrated its efficacy in the selective oxidation of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (1,4-DHP) to the target compound. This reaction is presented as a model for the catalyst's performance, providing a quantifiable baseline for this specific transformation [1].

Organic Synthesis Catalysis Oxidation Reaction

Structural Confirmation of the Pyridine Core via Photooxidation

The photooxidation of diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (1a) to Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate (2a) has been demonstrated and compared against the photooxidation of other 1,4-DHP derivatives. This study confirms the structural integrity of the resulting pyridine product under specific photolytic conditions, differentiating it from the behavior of other analogs [1].

Photochemistry Aromatization Structural Characterization

Defined Physical and Chemical Profile for Procurement Specification

The compound is commercially available with a defined purity and consistent physicochemical profile, providing a concrete specification for procurement that is distinct from its 1,4-dihydro analog. This includes a standard purity of 97-99%, a specific melting point of 72-76 °C, and a boiling point of 208 °C at 40 mmHg . In contrast, its 1,4-DHP precursor (CAS 1149-23-1) has a different molecular weight and is typically a light yellow to green powder or crystal [1].

Analytical Chemistry Quality Control Physicochemical Properties

Quantified Yields for Downstream Functionalization

The compound's utility as a synthetic intermediate is supported by a quantifiable reduction reaction. A patent describes the reduction of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate (31.5 g, 125 mmol) to afford a diol intermediate, which was obtained as a white solid. This provides a specific example of its use in a multi-step synthesis with reported quantities, differentiating it from untested or poorly characterized analogs .

Synthetic Methodology Reduction Yield

Validated Application Scenarios for Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate


As a Stable Substrate for Catalyst Development

Due to its well-defined and quantifiable oxidation from a 1,4-DHP precursor, this compound is an ideal model substrate for developing and benchmarking new oxidation catalysts. Its use in studies with nitrogen-doped carbon catalysts for peroxymonosulfate activation demonstrates its utility as a target molecule for green chemistry applications [1].

As a Versatile Ligand Precursor in Coordination Chemistry

The compound serves as a starting material for synthesizing dihydrazone ligands, which are then used to create dinuclear oxidovanadium complexes. The resulting complexes have demonstrated catalytic activity in the oxidation of sulfides, highlighting the compound's value in generating new functional materials [1].

As a Key Intermediate in Complex Molecule Synthesis

The compound is a viable intermediate for constructing complex macrocyclic structures, as demonstrated by its conversion to diaza cyclophanes. This application highlights its utility in advanced organic synthesis, where its specific substitution pattern is a requirement for the target molecule [1].

As a Standard for Analytical Method Development

Given its established physicochemical properties and commercial availability with high purity (97-99%), this compound can be employed as a reference standard in the development and validation of analytical methods, such as HPLC, for monitoring the oxidation of 1,4-DHP derivatives or related processes [1].

Technical Documentation Hub

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